molecular formula C6H3BrClN3 B6238350 1-azido-3-bromo-5-chlorobenzene CAS No. 1379324-57-8

1-azido-3-bromo-5-chlorobenzene

Cat. No.: B6238350
CAS No.: 1379324-57-8
M. Wt: 232.5
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Description

1-Azido-3-bromo-5-chlorobenzene is a tri-substituted aromatic compound featuring an azido group (-N₃) at position 1, a bromine atom at position 3, and a chlorine atom at position 5. Its molecular formula is C₆H₃BrClN₃, with a molar mass of 232.5 g/mol (calculated based on atomic weights). The azido group confers reactivity in click chemistry applications (e.g., Huisgen cycloaddition), while the halogen substituents (Br, Cl) enable electrophilic substitution or cross-coupling reactions.

Properties

CAS No.

1379324-57-8

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azido-3-bromo-5-chlorobenzene involves multiple steps:

    Starting Material: Chlorobenzene is treated with sodium azide in the presence of a copper catalyst to form 1-chloro-3-azidobenzene.

    Bromination: 1-chloro-3-azidobenzene is then reacted with bromine in the presence of a Lewis acid catalyst, such as iron (III) bromide, to form 1-azido-3-bromo-benzene.

    Chlorination: Finally, 1-azido-3-bromo-benzene is treated with chlorine gas in the presence of a radical initiator, such as AIBN, to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic route can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

1-Azido-3-bromo-5-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, copper catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Oxidation: Various oxidizing agents depending on the desired product.

Major Products Formed:

    Amines: From reduction of the azide group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Azido-3-bromo-5-chlorobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 1-azido-3-bromo-5-chlorobenzene primarily involves its reactivity due to the presence of the azide group. The azide group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can result in the formation of new chemical bonds, making the compound useful in synthetic chemistry.

Molecular Targets and Pathways:

    Azide Group Reactivity: The azide group can participate in click chemistry reactions, forming stable triazole rings.

    Bromine and Chlorine Atoms: These atoms can undergo substitution reactions, allowing for further functionalization of the benzene ring.

Comparison with Similar Compounds

The structural and functional similarities of 1-azido-3-bromo-5-chlorobenzene to other tri-substituted benzene derivatives are analyzed below. Key differences in substituents, physical properties, and reactivity are highlighted using data from peer-reviewed sources and safety documentation.

Structural and Physical Properties

A comparative analysis of molecular formulas, molar masses, and substituents is summarized in Table 1.

Table 1: Physical Properties of this compound and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions 1,3,5)
This compound C₆H₃BrClN₃ 232.5 Azido, Bromo, Chloro
1-Azido-3-bromo-5-(trifluoromethyl)benzene C₇H₃BrF₃N₃ 266.02 Azido, Bromo, Trifluoromethyl
1-Bromo-3-iodo-5-methylbenzene C₇H₆BrI 297.0* Bromo, Iodo, Methyl

Note: Molar mass for 1-bromo-3-iodo-5-methylbenzene is calculated based on atomic weights.

  • Substituent Effects :
    • The trifluoromethyl (-CF₃) group in 1-azido-3-bromo-5-(trifluoromethyl)benzene is strongly electron-withdrawing, enhancing electrophilic substitution rates at meta/para positions compared to the electron-neutral chloro group in the target compound .
    • The methyl (-CH₃) group in 1-bromo-3-iodo-5-methylbenzene is electron-donating, directing electrophiles to ortho/para positions. Its iodo substituent acts as a superior leaving group in nucleophilic substitutions compared to bromo or chloro .

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